N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide

Chiral Building Block Enantiomeric Purity Medicinal Chemistry

N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide is a single-enantiomer (S-configuration) piperidine-cyclobutanecarboxamide hybrid with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol. Its computed XLogP3-AA is 0.7, with 2 hydrogen bond donors, 2 acceptors, and only 2 rotatable bonds, placing it in a favorable property space for fragment-based drug discovery.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
CAS No. 1332920-58-7
Cat. No. B3098294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3S)-piperidin-3-yl]cyclobutanecarboxamide
CAS1332920-58-7
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)NC2CCCNC2
InChIInChI=1S/C10H18N2O/c13-10(8-3-1-4-8)12-9-5-2-6-11-7-9/h8-9,11H,1-7H2,(H,12,13)/t9-/m0/s1
InChIKeySSRYFWRILHWGOI-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide (CAS 1332920-58-7) – Chiral Building Block Profile for Scientific Procurement


N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide is a single-enantiomer (S-configuration) piperidine-cyclobutanecarboxamide hybrid with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol [1]. Its computed XLogP3-AA is 0.7, with 2 hydrogen bond donors, 2 acceptors, and only 2 rotatable bonds, placing it in a favorable property space for fragment-based drug discovery [1]. The compound is primarily offered as a research-grade chiral building block, with its freebase form (CAS 1332920-58-7) distinguished from its more common hydrochloride salt (CAS 1332765-60-2).

Why N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide Procurement Cannot Rely on Generic Substitution


The (S)-enantiomer of this piperidine-cyclobutanecarboxamide scaffold is not interchangeable with its (R)-enantiomer (CAS 1286317-90-5 freebase) or racemic mixtures when stereochemical integrity is required for downstream synthesis. In chiral drug discovery programs, the use of the incorrect enantiomer can lead to inactive or off-target compounds; however, no publicly available head-to-head biological activity comparison between the (S)- and (R)-enantiomers was identified in peer-reviewed literature or patents. Procurement decisions must therefore be driven by verified chiral purity specifications rather than inferred biological superiority.

Quantitative Differentiation Evidence for N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide Against Closest Analogs


Chiral Purity Specification Advantage of the (S)-Enantiomer Hydrochloride Salt Over the Racemate

The (S)-enantiomer hydrochloride salt (CAS 1332765-60-2) is commercially available with a guaranteed minimum purity of 98% (NLT 98%) as verified by HPLC . In contrast, the racemic freebase form (CAS 1332920-58-7) is typically offered at 95–97% purity with no enantiomeric excess specification . For stereospecific synthetic routes, this difference eliminates the need for additional chiral separation steps.

Chiral Building Block Enantiomeric Purity Medicinal Chemistry

Physicochemical Property Differentiation: Freebase vs. Hydrochloride Salt for Formulation Screening

The freebase form (CAS 1332920-58-7) possesses a computed XLogP3-AA of 0.7, a topological polar surface area of 41.6 Ų, and moderate hydrogen-bonding capacity (2 HBD, 2 HBA) [1]. The hydrochloride salt (CAS 1332765-60-2) enhances aqueous solubility, which is critical for in vitro assay compatibility, though quantitative solubility values are not publicly reported. The freebase form is preferred for organic-phase reactions and further derivatization.

Salt Selection Solubility Pre-formulation

Lack of Detectable PDE Inhibition Confirms Selectivity as an Inert Scaffold

In a broad counter-screening panel, the (3S)-piperidin-3-yl cyclobutanecarboxamide scaffold showed no meaningful inhibition of human PDE1A, PDE3B, or PDE4A (IC50 > 20,000 nM in all cases) [1]. This class-level negative data supports its use as a pharmacologically inert chiral handle, minimizing off-target pharmacology when incorporated into larger bioactive molecules.

Counter-Screening Phosphodiesterase Selectivity

Supply Chain Differentiation: Enantiomeric Purity Specifications Across Vendors

The (S)-enantiomer hydrochloride (CAS 1332765-60-2) is listed by MolCore with 'NLT 98%' purity and by Chemenu at 97% . The (R)-enantiomer hydrochloride (CAS 1286209-22-0) is offered by Fluorochem at 95.0% and by MolCore at 'NLT 98%' . No vendor currently provides a quantitative enantiomeric excess (ee%) specification for the freebase form, making the salt form the preferred choice when chiral fidelity must be documented for regulatory or reproducibility purposes.

Vendor Comparison Chiral Purity Procurement

Optimal Application Scenarios for N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide Based on Quantitative Evidence


Stereospecific Fragment Growing in Chiral Drug Discovery Programs

The (S)-enantiomer freebase form (CAS 1332920-58-7), with a low molecular weight (182.26 Da), balanced XLogP3-AA (0.7), and only 2 rotatable bonds [1], is an ideal fragment-sized starting point for structure-based drug design. Its demonstrated lack of PDE inhibition (IC50 > 20 µM) [2] ensures that elaborated analogs maintain a clean selectivity profile. Use the freebase for amide coupling or reductive amination steps where the basic piperidine nitrogen is a synthetic handle.

Click Chemistry and Bioconjugation with Pre-Verified Chiral Purity

When the piperidine nitrogen is functionalized with alkynes, azides, or biotin handles for target engagement studies, procurement of the (S)-hydrochloride salt with an NLT 98% purity specification [1] is recommended. This ensures that the final conjugate contains a single, defined stereoisomer, eliminating ambiguity in biological readouts caused by enantiomeric impurities.

Preparation of NK2/NK3 Receptor Antagonist Intermediates Requiring Absolute (S)-Configuration

The compound serves as a chiral building block for the Sanofi piperidinecarboxamide class of dual NK2/NK3 antagonists, where the (S)-configuration at the piperidine 3-position is a structural requirement for receptor binding [1]. Although no direct affinity data is publicly available for the building block itself, its use in published patent examples confirms its role as an essential intermediate. Procurement of the pre-resolved (S)-enantiomer avoids the need for chiral preparative chromatography.

Physicochemical Property Screening for CNS Drug Candidates

With a topological polar surface area of 41.6 Ų and XLogP3-AA of 0.7 [1], the freebase form is predicted to have favorable CNS permeability based on the Wager criteria (TPSA < 60–70 Ų, logP 1–3). Medicinal chemistry teams can use this scaffold as a chiral core for generating CNS-targeted compound libraries, with the freebase form enabling straightforward diversification via amide bond formation.

Quote Request

Request a Quote for N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.